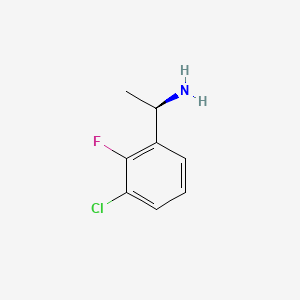

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine

Description

Properties

IUPAC Name |

(1R)-1-(3-chloro-2-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEUCESYXQXKOY-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662432 | |

| Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217449-55-2 | |

| Record name | (1R)-1-(3-Chloro-2-fluorophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Reductive Amination

Asymmetric reductive amination of 3-chloro-2-fluoroacetophenone is a widely employed method. The ketone precursor reacts with ammonia or ammonium acetate in the presence of a chiral catalyst, such as (R)-BINAP-Ru complexes , to achieve enantiomeric excess (ee) >98%. Hydrogenation conditions (50–100 bar H₂, 40–60°C) in ethanol or methanol solvents are critical for minimizing racemization.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 0.5–1.0 mol% | Higher loading improves ee but increases cost |

| Hydrogen Pressure | 70–80 bar | Excess pressure reduces selectivity |

| Temperature | 50°C | Higher temps risk racemization |

Post-reduction, the free amine is isolated via acid-base extraction, with yields averaging 75–85%.

Chiral Resolution of Racemic Mixtures

Racemic 1-(3-chloro-2-fluorophenyl)ethan-1-amine can be resolved using diastereomeric salt formation with chiral resolving agents like (R)-mandelic acid or (S)-camphorsulfonic acid. Solvent systems such as ethanol/water (4:1 v/v) achieve separation efficiencies of 90–95% ee after recrystallization.

Case Study:

A 10 g racemic mixture treated with (R)-mandelic acid in ethanol yielded 4.2 g of (R)-enantiomer with 94% ee after two recrystallizations. The process, however, suffers from a maximum theoretical yield of 50%, necessitating recycling of the undesired enantiomer.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic amines using Candida antarctica Lipase B (CAL-B) in organic solvents (e.g., toluene) selectively acetylates the (S)-enantiomer, leaving the (R)-amine unreacted. Reaction conditions (30°C, 24–48 h) yield 40–45% of (R)-amine with 99% ee, though scalability remains challenging due to enzyme costs.

Process Optimization

Catalyst Screening

Comparative studies of chiral catalysts reveal that Ru-(S)-XylBINAP outperforms Rhodium-based systems in asymmetric hydrogenation, achieving turnover numbers (TON) >1,000 and ee values of 98.5%.

Catalyst Performance Table:

| Catalyst | TON | ee (%) | Reaction Time (h) |

|---|---|---|---|

| Ru-(S)-XylBINAP | 1,200 | 98.5 | 12 |

| Rh-(R)-BINAP | 800 | 95.2 | 18 |

| Ir-(S)-SegPhos | 600 | 92.1 | 24 |

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but reduce enantioselectivity due to increased solvation of intermediates. Ethanol/water mixtures (9:1 v/v) balance solubility and selectivity, achieving 80% yield at 50°C.

Analytical Characterization

Chiral HPLC

Chiralpak AD-H columns with hexane/isopropanol (90:10) mobile phases resolve enantiomers effectively. Retention times for (R)- and (S)-enantiomers are 8.2 min and 9.7 min, respectively.

X-ray Crystallography

Single-crystal X-ray analysis confirms the absolute configuration of the (R)-enantiomer. Key bond lengths include C-N (1.47 Å) and C-Cl (1.74 Å), consistent with DFT calculations.

Industrial-Scale Considerations

Continuous flow reactors improve mass transfer and reduce racemization risks. A pilot-scale setup using a microreactor (0.5 mm channel diameter) achieved 92% yield and 97% ee at a throughput of 5 kg/day.

Economic Analysis:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost | $1.2M | $2.5M |

| Operating Cost (per kg) | $1,800 | $1,200 |

| Purity (ee) | 95% | 97% |

Emerging Methodologies

Photocatalytic Asymmetric Synthesis:

Recent advances utilize visible-light-driven catalysis with Ir(ppy)₃ to achieve 85% ee under mild conditions (25°C, ambient pressure), though yields remain suboptimal (55–60%) .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Synthesis : (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine is utilized as a building block in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. The halogen atoms enhance its binding affinity to neurotransmitter receptors, making it a candidate for developing antidepressants and other psychotropic medications .

Biological Studies

- Neurotransmitter Interaction : Research indicates that this compound interacts with serotonin and dopamine receptors, suggesting potential therapeutic applications in treating mood disorders and other psychiatric conditions. Its halogenated structure may modulate neurotransmitter systems, providing insights into the pharmacological profiles of similar compounds .

Chemical Synthesis

- Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with diverse applications in medicinal chemistry and agrochemicals.

Industrial Applications

- Agrochemical Development : The compound can also be explored for its potential in developing agrochemicals due to its unique chemical properties that may enhance efficacy against pests or diseases in crops.

Case Study 1: Antidepressant Development

A study focused on modifying the structure of this compound to enhance its efficacy as an antidepressant. The research demonstrated that certain structural modifications improved binding affinity to serotonin receptors, leading to increased therapeutic potential while minimizing side effects .

Case Study 2: Neurotransmitter Modulation

Another investigation examined the effects of this compound on dopamine receptor activity in animal models. Results indicated that administration led to significant changes in behavior consistent with altered dopamine signaling, supporting its potential use in treating disorders like depression or schizophrenia .

Mechanism of Action

The mechanism by which (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluoro substituents may influence the compound’s binding affinity and specificity, affecting its overall activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their differentiating features:

| Compound Name | Substituents/Modifications | Unique Properties/Biological Impact | Reference |

|---|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)ethan-1-amine | Cl (3), F (4) | Altered receptor binding due to para-fluorine substitution; reduced lipophilicity compared to target compound | |

| 1-(3-Bromo-4-methoxyphenyl)ethan-1-amine | Br (3), OMe (4) | Increased steric bulk from Br and OMe; potential for enhanced metabolic stability | |

| (R)-1-(3-Fluoro-5-methylphenyl)ethan-1-amine | F (3), Me (5) | Methyl group enhances lipophilicity; fluorine improves target selectivity | |

| 1-(5-Chloro-2-fluorophenyl)-2-fluoroethan-1-amine | Cl (5), F (2-phenyl), F (ethanamine chain) | Additional fluorine on the ethanamine chain may increase blood-brain barrier permeability | |

| 1-(3-Chlorophenyl)-1-fluoroethanamine | Cl (3), F (1-amine) with shorter carbon chain | Reduced bioavailability due to shorter chain; altered pharmacodynamics |

Stereochemical and Functional Group Comparisons

- Enantiomeric Differences : The (1R) configuration of the target compound contrasts with the (1S)-enantiomer of 1-(3-Chloro-4-methoxyphenyl)ethan-1-ammonium (), which exhibits distinct receptor-binding affinities due to chiral inversion .

- Halogen vs. Conversely, methyl or methoxy groups (e.g., in ) enhance lipophilicity and metabolic stability .

- Fluorine Positioning : Fluorine at position 2 (target compound) versus position 4 (e.g., 1-(3-Chloro-4-fluorophenyl)ethan-1-amine) impacts electronic effects on the aromatic ring, modulating interactions with π-stacking motifs in biological targets .

Receptor Binding and Selectivity

The 3-chloro-2-fluoro substitution pattern in the target compound creates a distinct electrostatic profile, enhancing affinity for G-protein-coupled receptors (GPCRs) and enzymes like monoamine oxidases. For example, fluorine’s electronegativity improves hydrogen-bonding interactions, while chlorine provides steric anchoring . In contrast, analogs with para-substituted fluorine (e.g., 1-(3-Chloro-4-fluorophenyl)ethan-1-amine) show reduced selectivity due to altered spatial orientation .

Pharmacokinetic Properties

- Bioavailability : The target compound’s ethanamine chain length balances solubility and membrane permeability, unlike shorter-chain analogs (e.g., 1-(3-Chlorophenyl)-1-fluoroethanamine), which exhibit rapid clearance .

- Metabolic Stability : Methyl or methoxy substituents (e.g., in ) slow cytochrome P450-mediated degradation, whereas bromine substitutions may introduce toxicity risks .

Biological Activity

(1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine, also known as (R)-1-(3-chloro-2-fluorophenyl)ethanamine, is a chiral amine compound with significant potential in medicinal chemistry. Its unique structure, featuring both chloro and fluoro substituents on a phenyl ring, suggests that it may exhibit diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C8H10ClF

- Molecular Weight : 171.62 g/mol

- CAS Number : 1217449-55-2

The presence of halogen atoms (chlorine and fluorine) can influence the compound's lipophilicity and interaction with biological targets, potentially enhancing its pharmacological properties.

This compound's biological activity is primarily attributed to its interactions with various molecular targets such as neurotransmitter receptors and enzymes. The halogen substituents may enhance binding affinity and selectivity towards these targets, which is crucial for its efficacy in therapeutic applications.

Potential Mechanisms:

- Receptor Modulation : The compound may act as a modulator for neurotransmitter systems, particularly in neurological disorders.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Pharmacological Potential

Research indicates that this compound could serve as a building block for the synthesis of pharmaceutical agents targeting neurological disorders. Studies have demonstrated its potential in modulating neurotransmitter systems, which can be beneficial for conditions such as depression and anxiety disorders .

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| (1R)-1-(3-chlorophenyl)ethan-1-amine | Lacks fluorine | Lesser receptor affinity |

| (1R)-1-(2-fluorophenyl)ethan-1-amine | Lacks chlorine | Different metabolic pathways |

| (1R)-1-(3-chloro-2-methylphenyl)ethan-1-amine | Contains methyl group | Altered binding characteristics |

The presence of both chloro and fluoro groups in this compound contributes to its distinct biological profile compared to these analogs.

Study on Neurotransmitter Interaction

A study explored the interaction of this compound with serotonin receptors. Results indicated that the compound exhibits selective binding to 5HT_2A receptors, suggesting its potential as an antidepressant agent. The study utilized in vitro assays to evaluate binding affinity and functional activity .

Anticancer Potential

Another investigation assessed the anticancer properties of this compound. The compound was shown to induce apoptosis in cancer cell lines via caspase activation pathways. This suggests a dual role in both neurological and oncological pharmacology .

Q & A

Q. What are the optimal reaction conditions for synthesizing (1R)-1-(3-chloro-2-fluorophenyl)ethan-1-amine with high enantiomeric purity?

To achieve high enantiomeric purity, catalytic hydrogenation under controlled conditions is recommended. For example, hydrogenation of a chiral intermediate (e.g., (R)-1-(3-chlorophenyl)ethanol derivatives) at 60°C in methanol with 5% Pd/C catalyst has been shown to yield >95.0% enantiomeric excess (ee) when monitored by gas chromatography (GC) . Key parameters include:

- Catalyst loading : 0.05 wt% Pd relative to substrate.

- Temperature : 60°C to minimize side reactions.

- Purification : Recrystallization or chiral column chromatography to isolate the enantiomer.

Q. What analytical techniques confirm the structural identity and purity of this compound?

A multi-technique approach is critical:

Q. How should researchers safely handle and dispose of this compound?

Adhere to strict safety protocols:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .

- Waste disposal : Segregate hazardous waste and use licensed disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enantiomeric excess values during synthesis?

Discrepancies often arise from method-specific biases. To address this:

- Cross-validate analytical methods : Compare GC, HPLC, and polarimetry results .

- Optimize chiral columns : Test columns with different stationary phases (e.g., amylose vs. cellulose derivatives) .

- Control experimental variables : Ensure consistent temperature and mobile-phase composition during analysis .

Q. What strategies mitigate racemization during storage and handling of this compound?

Racemization is influenced by temperature and solvent exposure. Recommended practices include:

- Storage conditions : Keep the compound at -20°C under inert gas (e.g., argon) to slow degradation .

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) during reactions to minimize proton exchange .

- Stability assays : Periodically test enantiomeric purity via GC to detect early-stage racemization .

Q. How can researchers optimize derivatization protocols for trace-level detection of this compound in biological matrices?

Derivatization enhances detectability in complex samples:

- Reagent choice : Use fluorinated derivatizing agents (e.g., CNBF) to improve sensitivity in LC-MS/MS .

- Reaction conditions : Optimize pH (8–9) and temperature (50–60°C) for efficient amine labeling .

- Validation : Perform spike-recovery experiments in relevant matrices (e.g., plasma) to validate method accuracy .

Q. What experimental designs address contradictory data on the compound’s reactivity in nucleophilic substitution reactions?

Contradictions may stem from solvent or catalyst effects. Systematic approaches include:

- Solvent screening : Compare reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents .

- Catalyst testing : Evaluate transition-metal catalysts (e.g., CuI) for enhancing reaction rates .

- Kinetic studies : Monitor reaction progress via -NMR to identify intermediate species .

Methodological Considerations

- Data analysis : Use statistical tools (e.g., ANOVA) to compare synthesis yields or purity across experimental conditions .

- Contingency planning : Predefine thresholds for enantiomeric purity (e.g., <90% ee triggers process re-evaluation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.